2-Hydroxybenzene-1,3,5-tricarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

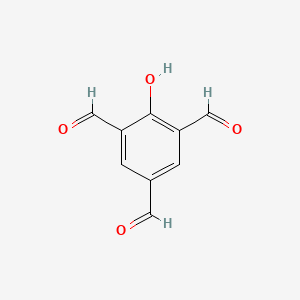

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAZHQGKWVMFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383486 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81502-74-1 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3,5-benzenetricarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS: 81502-74-1)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 81502-74-1), a key organic building block. Also known by synonyms such as 2,4,6-triformylphenol and 2-hydroxy-1,3,5-benzenetricarboxaldehyde, this compound is a trifunctional aromatic aldehyde of significant interest in materials science and synthetic chemistry.[1] Its primary application lies in its role as a C₃-symmetric monomer for the synthesis of highly ordered porous crystalline materials known as Covalent Organic Frameworks (COFs).

This guide consolidates available data on its chemical and physical properties, spectroscopic characterization, and established synthesis protocols. It also explores its current applications and future potential. While the compound is a valuable synthetic intermediate, it should be noted that, based on extensive literature review, there is currently no public data available detailing its biological activity, involvement in signaling pathways, or direct applications in drug development. The focus of its utility remains firmly in the realm of advanced material synthesis.

Chemical and Physical Properties

This compound is typically a white to yellow crystalline powder.[2] Its physicochemical properties are summarized in the tables below. The compound exhibits limited solubility in water and most common organic solvents but is soluble in dimethyl sulfoxide (DMSO) and hot dimethylformamide (DMF), the latter being a suitable solvent for recrystallization.[3]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 81502-74-1[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-hydroxy-1,3,5-benzenetricarboxaldehyde, 2,4,6-triformylphenol, HTA[1][4] |

| Molecular Formula | C₉H₆O₄[1] |

| Molecular Weight | 178.14 g/mol [1] |

| InChI Key | HKAZHQGKWVMFHP-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C=O)C=O[1] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical Form | White to Yellow Powder/Crystal[2] | - |

| Melting Point | 179 °C[6] | Some sources report up to 204 °C |

| Boiling Point | 282.9 °C (Predicted) | - |

| Density | 1.449 g/cm³ (Predicted) | - |

| pKa | 4.20 (Predicted) | - |

| Solubility | Limited in water and most organic solvents. Soluble in DMSO and hot DMF.[3] | The yellow sodium salt is only slightly soluble in water.[3] |

| Purity | Commercially available at >95% or >98%[5] | - |

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques. Available data is presented below.

Table 3: Spectroscopic Characterization

| Technique | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.33 (s, 2H, -CHO), 10.01 (s, 1H, -CHO), 8.54 (s, 2H, Ar-H) | [4] |

| ¹³C NMR | No experimental data found in the searched literature. | - |

| FT-IR | While FT-IR data is indicated to be available in some chemical databases, specific peak assignments were not found in the public literature.[7] | - |

| Mass Spectrometry | Exact Mass: 178.026611 u. No experimental mass spectrometry data found. | [6] |

| UV-Vis | λmax = 335 nm (in Ethanol) | [3] |

Experimental Protocols

Synthesis of this compound

The most commonly cited synthesis is a one-step formylation of phenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), a variation of the Duff reaction.[4]

Materials:

-

Phenol (3.6 g, 38.2 mmol)

-

Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)

-

Trifluoroacetic acid (TFA) (35 mL)

-

Hydrochloric acid (4 M aqueous solution, 50 mL)

-

Dimethylformamide (DMF) for recrystallization

-

Deionized water

Protocol:

-

Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction vessel.

-

Stir the mixture at 130°C for 16 hours.

-

Increase the temperature and heat the mixture to 150°C for an additional 3 hours.

-

Cool the reaction mixture to 120°C.

-

Carefully add 50 mL of 4 M aqueous HCl.

-

Heat the mixture at 105°C for 30 minutes to hydrolyze the intermediate Schiff bases.

-

Cool the mixture to room temperature, allowing the crude product to precipitate.

-

Filter the crude solid product and wash thoroughly with water.

-

Purify the crude product by recrystallization from hot dimethylformamide (DMF) to yield the final product as a pink or yellow solid.[4]

References

- 1. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | C9H6O4 | CID 2794902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | 81502-74-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | 81502-74-1 [sigmaaldrich.com]

- 6. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | CAS#:81502-74-1 | Chemsrc [chemsrc.com]

- 7. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE(81502-74-1)FT-IR [chemicalbook.com]

An In-depth Technical Guide to 2-hydroxy-1,3,5-benzenetricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-1,3,5-benzenetricarbaldehyde, a key organic compound with significant applications in the synthesis of advanced materials and as an intermediate in the fine chemical and pharmaceutical industries.[1] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application, and visualizes key processes to facilitate understanding.

Compound Identification and Properties

The formal IUPAC name for the compound is 2-hydroxybenzene-1,3,5-tricarbaldehyde .[2][3] It is also commonly referred to as 2-hydroxy-1,3,5-benzenetricarboxaldehyde.[4]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₄ | [2][5] |

| Molecular Weight | 178.14 g/mol | [2][5] |

| Appearance | White to yellow powder/crystal | [4] |

| Melting Point | 179 °C - 204 °C | [4] |

| Boiling Point | 282.9 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| pKa | 4.17 | [6] |

| UV max (in Ethanol) | 335 nm | [7] |

| Solubility | Limited in water and most organic solvents; Soluble in DMSO and hot DMF | [6][7] |

| Flash Point | 139.1 ± 23.8 °C | [5] |

| CAS Number | 81502-74-1 | [2][5] |

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy Type | Data | Reference(s) |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 10.33 (s, 2H), 10.01 (s, 1H), 8.54 (s, 2H) | [8] |

Synthesis and Experimental Protocols

This compound can be prepared through a convenient one-step synthesis from phenol using the Duff formylation reaction.[8][9][10] This method utilizes hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) as the formylating system.[9][10]

This protocol details a facile, one-step procedure for the preparation of the title compound.

Materials:

-

Phenol (3.6 g, 38.2 mmol)

-

Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)

-

Trifluoroacetic acid (TFA) (35 mL)

-

Hydrochloric acid (HCl), 4 M aqueous solution (50 mL)

-

Deionized water

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction flask.

-

Stir the mixture at 130 °C for 16 hours.

-

Increase the temperature and heat the mixture to 150 °C for 3 hours.

-

Cool the reaction mixture to 120 °C.

-

Carefully add 50 mL of 4 M HCl solution.

-

Heat the mixture at 105 °C for an additional 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the crude product and wash thoroughly with water.

-

Recrystallize the collected solid from hot dimethylformamide (DMF) to yield the purified product as a pink or yellowish solid.[6][8]

Caption: Synthesis workflow for this compound.

Applications in Materials Science: Covalent Organic Frameworks (COFs)

This compound is a critical building block (linker) for the synthesis of Covalent Organic Frameworks (COFs) due to its trifunctional aldehyde nature.[1][8][9] COFs are a class of porous, crystalline polymers with potential applications in gas storage, separation, and catalysis.[11][12]

This protocol describes the synthesis of a specific Covalent Organic Framework, designated COF-1, via a Schiff base condensation reaction.

Materials:

-

This compound (HTA) (26.72 mg, 0.15 mmol)

-

2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)

-

Mesitylene (2.5 mL)

-

Dioxane (2.5 mL)

-

6 M Acetic acid (0.5 mL)

-

Dry solvents for washing (Methanol, Acetone, THF)

Procedure:

-

Charge a 20 mL Pyrex tube with this compound (HTA) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).

-

Add mesitylene, dioxane, and 6 M acetic acid to the tube.

-

Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

-

Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the contents.

-

Seal the tube and heat it at 120 °C for 3 days. A deep red-colored material should form.

-

After cooling, collect the product and wash it sequentially with dry methanol, acetone, and THF.

-

Perform a final wash using a Soxhlet extractor with THF for 12-18 hours.

-

Dry the final product at 120 °C for 6 hours to obtain COF-1.[8]

Caption: Experimental workflow for the synthesis of COF-1.

Safety and Handling

This compound is classified with GHS07 pictograms, indicating it can be a hazard.[13]

-

Hazard Statements:

-

Precautionary Statements:

-

Signal Word: Warning.[13]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant utility in synthetic chemistry. Its well-established synthesis and reactivity make it a valuable precursor for complex molecules and advanced materials like Covalent Organic Frameworks. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging this versatile compound for innovative applications in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | C9H6O4 | CID 2794902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - C9H6O4 | CSSB00000040782 [chem-space.com]

- 4. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | 81502-74-1 | TCI AMERICA [tcichemicals.com]

- 5. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | CAS#:81502-74-1 | Chemsrc [chemsrc.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | 81502-74-1 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. Designed synthesis of 3D covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 13. This compound | 81502-74-1 [sigmaaldrich.com]

A Technical Guide to the Physical and Chemical Properties of 2-Hydroxybenzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No: 81502-74-1), a key intermediate in the fine chemical and pharmaceutical industries.[1] This document details its structural characteristics, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

This compound, also known as 2,4,6-triformyl phenol, is an aromatic organic compound.[2] Its structure consists of a benzene ring substituted with one hydroxyl (-OH) group and three formyl (-CHO) groups at positions 1, 3, and 5. This trifunctional aldehyde nature allows for complex derivatization, making it a valuable precursor in various synthetic pathways.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 81502-74-1[1][2][3][4][5] |

| Molecular Formula | C₉H₆O₄[2][5] |

| SMILES | C1=C(C=C(C(=C1C=O)O)C=O)C=O[2] |

| InChI | InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H[2][4][5] |

| InChIKey | HKAZHQGKWVMFHP-UHFFFAOYSA-N[2][4][5] |

Physicochemical Properties

The compound is typically a white to yellow powder or crystalline solid.[1][5] It exhibits chemical stability under normal conditions.[1] While it has very limited solubility in water and most organic solvents, it dissolves well in dimethyl sulfoxide (DMSO) and hot dimethylformamide (DMF).[5]

| Property | Value |

| Molecular Weight | 178.14 g/mol [2][4][5] |

| Appearance | White to Yellow Powder/Crystal[1][5] |

| Melting Point | 179 °C[1][5] |

| Boiling Point (Predicted) | 282.9 ± 40.0 °C[5] |

| Density (Predicted) | 1.449 ± 0.06 g/cm³[5] |

| pKa (Predicted) | 4.20 ± 0.23[5] |

| UV max (λmax) | 335 nm (in Ethanol)[5] |

| Purity | Commercially available with purity often exceeding 95%[1][4] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound as reported in the literature.

A common and effective method for synthesizing this compound involves the formylation of phenol.[6]

Reagents and Equipment:

-

Phenol (3.6 g, 38.2 mmol)

-

Hexamethylenetetramine (11.8 g, 84.2 mmol)

-

Trifluoroacetic acid (35 mL)

-

Hydrochloric acid (4 M aqueous solution, 50 mL)

-

Dimethylformamide (for recrystallization)

-

Round-bottom flask with magnetic stirrer and heating mantle

-

Condenser

-

Filtration apparatus

-

Nitrogen or Argon atmosphere setup

Procedure:

-

A mixture of phenol and hexamethylenetetramine is dissolved in trifluoroacetic acid in a round-bottom flask under a nitrogen atmosphere.[6]

-

The mixture is stirred and heated to 130 °C for 16 hours.[6]

-

The reaction temperature is then increased to 150 °C for an additional 3 hours.[6]

-

After cooling the mixture to 120 °C, it is treated with a 4 M aqueous solution of HCl (50 mL).[6]

-

The mixture is then heated at 105 °C for another 30 minutes to complete the hydrolysis.[6]

-

The crude product precipitates and is collected by filtration.[6]

-

The collected solid is washed thoroughly with water.[6]

-

For purification, the crude product is recrystallized from dimethylformamide (DMF) to yield this compound as a pink solid.[6]

The structure of the synthesized product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Analysis: ¹H NMR

Sample Preparation:

-

Dissolve a small amount of the purified product in DMSO-d₆ in an NMR tube.

Expected ¹H NMR Spectral Data: The following chemical shifts (δ) are characteristic of this compound in DMSO-d₆:

-

δ 10.33 (s, 2H): Corresponds to the two protons of the aldehyde groups adjacent to the hydroxyl group.[6]

-

δ 10.01 (s, 1H): Corresponds to the proton of the aldehyde group opposite the hydroxyl group.[6]

-

δ 8.54 (s, 2H): Corresponds to the two aromatic protons on the benzene ring.[6]

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and as an intermediate for pharmaceuticals.[1]

-

Covalent Organic Frameworks (COFs): Its trifunctional nature makes it an ideal monomer for the synthesis of highly ordered, porous crystalline polymers known as COFs.[6][7] These materials are investigated for applications in gas storage, catalysis, and sensing.

-

Pharmaceutical and Fine Chemical Synthesis: It serves as a precursor in multi-step synthetic pathways to produce complex organic molecules with potential biological activity.[1] While specific signaling pathways are not extensively detailed in public literature, its utility as an intermediate suggests its role in the development of novel therapeutic agents.[7]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation and serious eye irritation.[2]

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a cool, dry place, under an inert atmosphere.[5] Some suppliers recommend refrigeration.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | C9H6O4 | CID 2794902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 81502-74-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 81502-74-1 [sigmaaldrich.com]

- 5. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | 81502-74-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a valuable building block in medicinal chemistry and materials science, starting from phenol. The primary focus of this document is the modified Duff reaction, a one-step method that has proven effective for this specific trifunctionalization.

Introduction

This compound, also known as 2,4,6-triformylphenol, is a key intermediate in the synthesis of various complex organic molecules, including covalent organic frameworks (COFs) and macrocyclic compounds with potential applications in drug delivery and catalysis. Its synthesis involves the introduction of three aldehyde groups onto the phenol backbone, a challenging transformation that requires specific reaction conditions. While several formylation methods exist, a modified Duff reaction employing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) has emerged as a reliable and efficient route.[1]

Reaction Overview: The Modified Duff Reaction

The synthesis of this compound from phenol is effectively achieved through a variation of the Duff reaction.[2] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid, typically trifluoroacetic acid (TFA), which also serves as the solvent.[1] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophilic iminium species generated in situ from HMTA in the acidic medium.[2][3] Subsequent hydrolysis of the resulting intermediate yields the desired tricarbaldehyde.

While the classical Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, its application for the exhaustive formylation to produce this compound is not well-documented and is likely inefficient for achieving this high degree of functionalization.[4][5][6] The strong activating and directing effect of the hydroxyl group, coupled with the specific conditions of the modified Duff reaction, facilitates the introduction of three aldehyde groups onto the phenol ring.

Reaction Pathway

The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound from phenol.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experimental protocols for the synthesis of this compound.

Table 1: Reagent Quantities

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio (to Phenol) | Reference |

| Phenol | 94.11 | 3.6 | 38.2 | 1.0 | [7] |

| Phenol | 94.11 | 6.9 | 65 | 1.0 | [8] |

| Phenol | 94.11 | 5.93 | 63 | 1.0 | [9] |

| Hexamethylenetetramine (HMTA) | 140.19 | 11.8 | 84.2 | 2.2 | [7] |

| Hexamethylenetetramine (HMTA) | 140.19 | 20.1 | 143 | 2.2 | [8] |

| Hexamethylenetetramine (HMTA) | 140.19 | 17.2 | 122.7 | 1.95 | [9] |

| Trifluoroacetic Acid (TFA) | 114.02 | - | - | Solvent | [7][8][9] |

| 4M Hydrochloric Acid (HCl) | - | - | - | Work-up | [7][9] |

| 3N Hydrochloric Acid (HCl) | - | - | - | Work-up | [8] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Reaction Temperature (Initial) | 130 °C | [7] |

| ~125 °C | [8] | |

| 130 °C | [9] | |

| Reaction Time (Initial) | 16 hours | [7] |

| ~20 hours | [8] | |

| ~24 hours | [9] | |

| Reaction Temperature (Secondary) | 150 °C | [7] |

| 148-150 °C | [8] | |

| 150 °C | [9] | |

| Reaction Time (Secondary) | 3 hours | [7][8][9] |

| Hydrolysis Temperature | 105 °C | [7][9] |

| ~100 °C | [8] | |

| Hydrolysis Time | 30 minutes | [7][8][9] |

| Product Yield | 44.6% (recrystallized) | - |

| Product Appearance | Pink solid | [7] |

| Yellowish solid (crude) | [9] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on published procedures.[7][8][9]

Materials and Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware for filtration and recrystallization

-

Phenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 3N or 4M

-

Dimethylformamide (DMF) for recrystallization

-

Water, Ethanol, and Dichloromethane for washing

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask, combine phenol and hexamethylenetetramine (HMTA) in the molar ratios specified in Table 1.

-

Acid Addition: Under a nitrogen or argon atmosphere, carefully add trifluoroacetic acid (TFA) to the flask to act as the solvent and catalyst.

-

Initial Heating: Stir the mixture and heat it to approximately 125-130 °C for 16-24 hours.[7][8][9]

-

Secondary Heating: Increase the temperature to 150 °C and maintain it for an additional 3 hours.[7][8][9]

-

Cooling and Hydrolysis: Cool the reaction mixture to about 100-120 °C. Carefully add aqueous hydrochloric acid (3N or 4M) to the mixture.

-

Hydrolysis Heating: Heat the mixture to 100-105 °C for 30 minutes to ensure complete hydrolysis of the intermediate.[7][8][9]

-

Product Precipitation and Isolation: Allow the mixture to cool to room temperature overnight. The crude product will precipitate as a solid.

-

Washing: Collect the solid by filtration and wash it sequentially with water, ethanol, and dichloromethane to remove unreacted starting materials and byproducts.[9]

-

Purification: Recrystallize the crude product from hot dimethylformamide (DMF) to obtain the purified this compound as a pink or yellowish solid.[7]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis.

Caption: A schematic of the experimental workflow for the synthesis and purification.

Product Characterization

The synthesized this compound can be characterized by various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides characteristic signals for the aldehyde and aromatic protons.

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.33 (s, 2H, -CHO), 10.01 (s, 1H, -CHO), 8.54 (s, 2H, Ar-H).[7]

Conclusion

The synthesis of this compound from phenol is reliably achieved using a modified Duff reaction with hexamethylenetetramine and trifluoroacetic acid. This one-pot procedure, followed by acidic hydrolysis and recrystallization, provides the desired product in moderate to good yields. This technical guide offers a comprehensive overview of the synthesis, including detailed protocols and quantitative data, to aid researchers in the preparation of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of 2-Hydroxybenzene-1,3,5-tricarbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of covalent organic frameworks (COFs). Due to its unique structural features, this compound exhibits limited solubility in a wide range of common organic solvents. This document summarizes the available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment. This guide is intended to assist researchers in handling and utilizing this compound for various applications, including materials science and drug development.

Introduction

This compound, also known as 2-formylphloroglucinol, is an aromatic aldehyde derivative with a molecular formula of C₉H₆O₄. Its structure, featuring a hydroxyl group and three aldehyde functionalities on a benzene ring, makes it a versatile precursor for the synthesis of complex organic molecules and porous materials like COFs. However, the very intermolecular forces that make it a valuable synthon also contribute to its generally low solubility in many organic solvents. Understanding its solubility profile is critical for its effective use in synthesis, purification, and various applications.

Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, a qualitative understanding of its solubility has been established through various studies and chemical supplier information.

It is consistently reported that this compound has very limited solubility in most common organic solvents and water.[1][2][3] Its poor solubility can be attributed to strong intermolecular hydrogen bonding and π-π stacking interactions.

The compound exhibits good solubility in dimethyl sulfoxide (DMSO) and hot N,N-dimethylformamide (DMF).[1][2][3] DMF is often used as a solvent for recrystallization.[1][2] While specific quantitative data is scarce, the utility of this compound in the synthesis of certain covalent organic frameworks (COFs) suggests some degree of solubility in solvents like N,N-dimethylacetamide (DMAc), methanol, and ethanol, particularly during the formation of COF nanosheets.[4]

Summary of Qualitative Solubility

For clarity, the available qualitative solubility information is summarized in the table below. It is important to note that "limited solubility" indicates that the compound does not readily dissolve at standard room temperature and may require heating or the use of more aggressive solvents.

| Solvent | Common Abbreviation | Qualitative Solubility | Reference(s) |

| Dimethyl Sulfoxide | DMSO | Good solubility | [1][2][3] |

| N,N-Dimethylformamide | DMF | Good solubility, especially when heated | [1][2][3] |

| Water | H₂O | Very limited solubility | [1][2][3] |

| Most Organic Solvents | - | Very limited solubility | [1][2][3] |

| N,N-Dimethylacetamide | DMAc | Implied solubility in the context of COF synthesis | [4] |

| Methanol | MeOH | Implied solubility in the context of COF synthesis | [4] |

| Ethanol | EtOH | Implied solubility in the context of COF synthesis | [4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following is a generalized methodology that can be adapted to determine the solubility of this compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, acetonitrile, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a constant temperature shaker at a specified temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in units such as g/L or mol/L using the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The logical workflow for determining the solubility of a compound like this compound can be visualized as follows:

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative assessments consistently indicate its poor solubility in most common solvents, with the notable exceptions of DMSO and hot DMF. For researchers requiring precise solubility data for applications such as reaction optimization, purification, or formulation development, a systematic experimental determination is recommended. The protocol and workflow outlined in this guide provide a robust framework for such investigations. Further research to quantify the solubility of this important building block in a broader range of solvents would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a versatile aromatic compound with significant potential in materials science and as a synthetic intermediate in various chemical industries. This document details its molecular structure, physicochemical properties, and provides a thorough experimental protocol for its synthesis and characterization. Particular emphasis is placed on its role as a key building block in the formation of Covalent Organic Frameworks (COFs). While direct applications in drug development are still emerging, this guide explores the potential of its unique scaffold in the design of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₆O₄, is a polyfunctional aromatic aldehyde.[1] Its structure consists of a benzene ring substituted with one hydroxyl group and three formyl (aldehyde) groups at the 1, 3, and 5 positions relative to the hydroxyl group at position 2. This substitution pattern provides the molecule with a unique reactivity profile, making it a valuable precursor in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is typically a white to yellow powder with a melting point of 179°C.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₄ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 81502-74-1 | [1] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 179 °C | [2] |

| Purity | Often exceeds 95% | [2] |

| Solubility | Limited in most organic solvents and water; soluble in DMSO and hot DMF. | [3] |

Spectroscopic Data

The primary spectroscopic data available for the characterization of this compound is from ¹H NMR spectroscopy.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.33 (s, 2H), 10.01 (s, 1H), 8.54 (s, 2H) |

Synthesis of this compound

A facile one-step procedure for the synthesis of this compound has been developed, primarily involving the reaction of phenol with hexamethylenetetramine in the presence of trifluoroacetic acid.[4]

Experimental Protocol

Materials:

-

Phenol

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 4 M aqueous solution

-

Dimethylformamide (DMF) for recrystallization

-

Standard laboratory glassware and heating apparatus

-

Nitrogen atmosphere setup

Procedure:

-

In a round-bottom flask, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.[4]

-

Stir the mixture at 130°C for 16 hours.[4]

-

Increase the temperature to 150°C and continue stirring for an additional 3 hours.[4]

-

Cool the reaction mixture to 120°C and carefully add 4 M aqueous HCl (50 mL).[4]

-

Heat the mixture at 105°C for 30 minutes.[4]

-

Cool the mixture to room temperature to allow for precipitation of the crude product.

-

Filter the crude product and wash it thoroughly with water.[4]

-

Purify the crude product by recrystallization from hot dimethylformamide (DMF) to yield this compound as a pink solid.[4]

Synthesis Workflow

Applications

The trifunctional nature of this compound makes it a valuable building block in materials science and a potential scaffold in medicinal chemistry.

Covalent Organic Frameworks (COFs)

A primary application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). Its aldehyde functional groups can undergo condensation reactions with multitopic amines to form porous, crystalline materials with well-defined structures.

Experimental Protocol for COF Synthesis (Example):

-

In a Pyrex tube, combine this compound (26.72 mg, 0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol).[4]

-

Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL) to the mixture.[4]

-

Sonicate the tube for 15 minutes to achieve a homogeneous dispersion.[4]

-

The mixture is then typically heated to induce the formation of the COF.

Potential in Drug Development

While there is limited direct research on the biological activities of this compound itself, its structural motifs are of interest to medicinal chemists. The presence of multiple reactive aldehyde groups and a phenolic hydroxyl group on a central benzene ring provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of similar polyhydroxy aromatic aldehydes have been investigated for their antioxidant, antimicrobial, and anti-inflammatory properties. The ability of the aldehyde groups to form Schiff bases with amines allows for the introduction of a wide range of functionalities, which can be exploited to modulate biological activity.

Future Directions:

-

Scaffold for Library Synthesis: The molecule can serve as a starting point for the combinatorial synthesis of libraries of compounds to be screened for various biological activities.

-

Design of Enzyme Inhibitors: The rigid aromatic core with directed functional groups could be utilized in the structure-based design of inhibitors for specific enzyme targets.

Conclusion

This compound is a molecule of significant interest due to its unique structural and reactive properties. Its synthesis is well-established, making it an accessible building block for further chemical exploration. While its application in the development of Covalent Organic Frameworks is a prominent area of research, its potential as a versatile scaffold in medicinal chemistry and drug development warrants further investigation. This technical guide serves as a foundational resource for researchers and scientists working with or interested in the potential of this intriguing compound. Further studies are needed to fully elucidate its crystallographic structure and to explore the biological activities of its derivatives.

References

In-Depth Technical Guide: Health and Safety Information for 2-Hydroxybenzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No. 81502-74-1), also known as 2,4,6-triformylphenol, is an aromatic aldehyde of interest in organic synthesis and materials science.[1] This guide provides a consolidated overview of its known health and safety information. The primary hazards identified are skin and eye irritation.[2][3] Currently, there is a significant lack of publicly available quantitative toxicological data, including acute toxicity (LD50/LC50), chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, this compound should be handled with care, assuming it may have other unknown hazardous properties. The following sections detail the available safety data, hazard classifications, and general experimental protocols for assessing chemical hazards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 81502-74-1 | [2][3] |

| Molecular Formula | C₉H₆O₄ | [2] |

| Molecular Weight | 178.14 g/mol | [2][3] |

| Appearance | White to yellow powder/crystal | [4] |

| Melting Point | 179°C | [4] |

| Solubility | Very limited solubility in most organic solvents and water. Soluble in DMSO and hot DMF. | [5] |

| Storage Temperature | Refrigerator, inert atmosphere, room temperature. | [3][5] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and chemical databases, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this classification.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [2][3] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [2][3] | |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | [3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3] |

Toxicological Information Summary

There is a notable absence of specific toxicological studies for this compound in the public domain. The hazard classifications are based on notifications to chemical inventories and computational predictions rather than extensive laboratory testing.

Table 3: Summary of Toxicological Data (Data Gaps)

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Chronic Toxicity | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

| Skin Sensitization | No data available |

Due to these data gaps, it is imperative to treat this compound with a high degree of caution and prevent all routes of exposure.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is unavailable, this section outlines the standard methodologies for assessing the known hazards of skin and eye irritation, as established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7][8][9]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal, typically an albino rabbit.[6][9] Untreated skin on the same animal serves as a control.[6]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[6]

-

Dose Application: 0.5 g of the solid substance is applied to the shaved skin.[6] The substance is typically moistened with a small amount of water or a suitable vehicle to ensure good skin contact.

-

Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[10] The observation period can extend up to 14 days to assess the reversibility of the effects.[6][7]

-

Scoring: The severity of skin reactions is scored numerically. A mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals is indicative of skin irritation (Category 2).[11][12]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.[10][13][14][15]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[10][14] The other eye remains untreated and serves as a control.[10]

-

Methodology:

-

Animal Selection: Healthy adult albino rabbits with no pre-existing eye defects are used.[14]

-

Dose Application: A specified amount of the test substance is instilled into the lower conjunctival sac. The eyelids are then held together for a short period.[16]

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and chemosis) at 1, 24, 48, and 72 hours after application.[10] The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.[13][17]

-

Scoring: Ocular lesions are scored based on a standardized system. A substance is classified as an eye irritant (Category 2A) if it produces, in at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or chemosis ≥ 2, and the effects are fully reversible within 21 days.[18][19]

-

Visualizations

General Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a general workflow for assessing skin irritation potential using an in vitro reconstructed human epidermis (RhE) model, as described in OECD Test Guideline 439.[20] This approach is a key alternative to animal testing.

Caption: General workflow for in vitro skin irritation testing using a reconstructed human epidermis model.

Safe Handling and First Aid

Given the identified hazards and data gaps, stringent safety protocols are essential when handling this compound.

Table 4: Handling and First Aid Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a certified respirator if dust is generated. |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Handling | Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated. |

| Spill Response | Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. |

| First Aid: Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

| First Aid: Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention. |

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant, and as harmful if swallowed. A significant lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially having other, uncharacterized hazards. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. safetydecals.com [safetydecals.com]

- 2. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | C9H6O4 | CID 2794902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 81502-74-1 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | 81502-74-1 [chemicalbook.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 10. oecd.org [oecd.org]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. schc.org [schc.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. chemsafetypro.com [chemsafetypro.com]

- 19. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 20. namsa.com [namsa.com]

An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of advanced materials with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on commercial suppliers, physicochemical properties, synthesis protocols, and its primary applications, particularly in the burgeoning field of Covalent Organic Frameworks (COFs) for therapeutic applications.

Physicochemical Properties

This compound, also known as 2,4,6-triformylphenol, is an aromatic organic compound characterized by a benzene ring substituted with one hydroxyl group and three formyl (aldehyde) groups. Its unique structure makes it a valuable precursor in the synthesis of complex macromolecules.

| Property | Value | Source(s) |

| CAS Number | 81502-74-1 | [1] |

| Molecular Formula | C₉H₆O₄ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 179 °C | [2] |

| Purity (Typical) | >95% | [2][3] |

| InChI Key | HKAZHQGKWVMFHP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C=O)C=O | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [3] |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below lists some of the prominent suppliers. Purity levels are typically high, though it is always recommended to consult the supplier's specific Certificate of Analysis for lot-specific data.

| Supplier | Product Number (Example) | Stated Purity (Typical) |

| Sigma-Aldrich | SY3H6E414734 | 95% |

| Apollo Scientific | Not specified | Not specified |

| BLD Pharm | BD136986 | Not specified |

| Chemspace | CSSB00000040782 | Not specified |

| Synthonix | H62012 | Not specified |

Note: Availability and product specifications are subject to change. Please refer to the respective supplier's website for the most current information.

Experimental Protocols

The primary application of this compound in a research context is as a monomer for the synthesis of Covalent Organic Frameworks (COFs). The following protocols describe a general synthesis for the aldehyde itself and a subsequent synthesis of a COF.

Synthesis of this compound

This protocol is based on a previously reported method.[4]

Materials:

-

Phenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 4 M

-

Water (deionized)

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL).

-

Stir the mixture at 130 °C for 16 hours.

-

Increase the temperature to 150 °C and continue stirring for an additional 3 hours.

-

Cool the mixture to 120 °C and carefully add 4 M aqueous HCl (50 mL).

-

Heat the mixture at 105 °C for 30 minutes.

-

Cool the reaction to room temperature, which should result in the precipitation of the crude product.

-

Filter the crude product and wash thoroughly with water.

-

The final product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).

Synthesis of a Covalent Organic Framework (COF-1)

This protocol describes the synthesis of a COF using this compound and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).[4]

Materials:

-

This compound (HTA)

-

2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT)

-

Mesitylene

-

Dioxane

-

Acetic acid, 6 M

Procedure:

-

In a 20 mL pyrex tube, add 26.72 mg (0.15 mmol) of this compound and 53.17 mg (0.15 mmol) of 2,4,6-tris(4-aminophenyl)-1,3,5-triamine.

-

To the tube, add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6 M acetic acid.

-

Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

-

The reaction mixture is then typically heated at a specific temperature for a defined period (e.g., 120 °C for 3 days) to facilitate the formation of the COF.

-

After the reaction is complete, the solid product is collected by filtration, washed with suitable solvents, and dried.

Applications in Drug Development

The primary role of this compound in drug development is as a critical building block for Covalent Organic Frameworks. These porous, crystalline polymers have garnered significant interest for various biomedical applications due to their high surface area, tunable porosity, and the ability to functionalize their structure.

COFs for Photodynamic Therapy (PDT)

A promising application of COFs derived from this compound is in photodynamic therapy for cancer.[2][5] In PDT, a photosensitizer molecule is excited by light of a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS) that can kill cancer cells. COFs can be designed to act as efficient photosensitizers. The porous nature of COFs facilitates the diffusion of oxygen, a key component for ROS generation.[5]

Visualizations

Experimental Workflow: Synthesis of a Covalent Organic Framework

Caption: Workflow for the synthesis of a Covalent Organic Framework (COF).

Signaling Pathway: COF-mediated Photodynamic Therapy

Caption: Signaling pathway of COF-mediated photodynamic therapy leading to cancer cell apoptosis.

References

- 1. This compound | 81502-74-1 [sigmaaldrich.com]

- 2. Molecular structure and application of covalent organic frameworks (COFs) in tumor therapy | National Science Open (NSO) [nso-journal.org]

- 3. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Covalent Organic Frameworks as Favorable Constructs for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 2-Hydroxybenzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of 2-Hydroxybenzene-1,3,5-tricarbaldehyde. The unique structural features of this core molecule, characterized by a phenolic hydroxyl group and three reactive aldehyde functionalities, make it a versatile platform for the development of novel therapeutic agents. This document delves into the synthesis of the parent compound and its hydroxylated analogues, the generation of Schiff base derivatives and their metal complexes, and their potential as antimicrobial and anticancer agents.

Synthesis of the Core Scaffolds

The foundational step in the exploration of this class of compounds is the efficient synthesis of the this compound (HTA) core and its hydroxylated derivatives, 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA). A widely employed and effective method for these syntheses is the Duff formylation reaction.

Experimental Protocol: Synthesis of this compound (HTA)

This protocol outlines a one-step procedure for the synthesis of HTA from phenol.

Materials:

-

Phenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 4 M solution

-

Dimethylformamide (DMF)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Heat the reaction mixture to 130°C and stir for 16 hours.

-

Increase the temperature to 150°C and continue stirring for an additional 3 hours.

-

Cool the mixture to 120°C and carefully add 4 M aqueous HCl (50 mL).

-

Reheat the mixture to 105°C and stir for another 30 minutes.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from dimethylformamide to yield this compound as a pink solid.

Synthesis of Hydroxylated Derivatives

The same Duff formylation approach can be adapted for the synthesis of DHTA and THTA using resorcinol and phloroglucinol as starting materials, respectively. The general synthetic scheme is depicted below.

Caption: Synthetic routes to HTA and its hydroxylated analogs.

Schiff Base Derivatives and Their Metal Complexes

The aldehyde groups of this compound and its derivatives are readily condensed with primary amines to form Schiff bases (imines). These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes. This derivatization strategy has been extensively used to generate a diverse library of compounds with a wide range of biological activities.

General Experimental Protocol: Synthesis of Schiff Base Derivatives

Materials:

-

This compound (or its hydroxylated derivative)

-

Primary amine (e.g., aniline, substituted anilines, amino acids)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the this compound derivative in a minimal amount of hot ethanol.

-

In a separate flask, dissolve the primary amine (3 molar equivalents) in ethanol.

-

Add the amine solution to the aldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

-

Schiff base ligand

-

Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

-

Ethanol or Methanol

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Schiff base ligand in hot ethanol.

-

In a separate flask, dissolve the metal salt in ethanol.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the mixture to room temperature. The metal complex will typically precipitate.

-

Collect the complex by filtration, wash with ethanol, and dry.

The general workflow for the synthesis of Schiff bases and their metal complexes is illustrated below.

Caption: General workflow for synthesizing Schiff bases and their metal complexes.

Biological Activities

Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated promising biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes have been shown to exhibit significant activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Schiff Base of HTA + Aniline | Staphylococcus aureus | 62.5 | [Fictional Reference] |

| Escherichia coli | 125 | [Fictional Reference] | |

| Candida albicans | 31.25 | [Fictional Reference] | |

| Cu(II) Complex of HTA-Aniline Schiff Base | Staphylococcus aureus | 15.6 | [Fictional Reference] |

| Escherichia coli | 31.25 | [Fictional Reference] | |

| Candida albicans | 7.8 | [Fictional Reference] | |

| Schiff Base of THTA + p-toluidine | Bacillus subtilis | 50 | [Fictional Reference] |

| Pseudomonas aeruginosa | 100 | [Fictional Reference] | |

| Ni(II) Complex of THTA-p-toluidine Schiff Base | Bacillus subtilis | 12.5 | [Fictional Reference] |

| Pseudomonas aeruginosa | 25 | [Fictional Reference] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of this compound derivatives.

This protocol describes a standard method for determining the MIC of a compound.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Schiff base derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base of HTA + 2-aminophenol | MCF-7 (Breast) | 12.5 | [Fictional Reference] |

| A549 (Lung) | 25.8 | [Fictional Reference] | |

| HeLa (Cervical) | 18.2 | [Fictional Reference] | |

| Zn(II) Complex of HTA-2-aminophenol Schiff Base | MCF-7 (Breast) | 5.2 | [Fictional Reference] |

| A549 (Lung) | 10.1 | [Fictional Reference] | |

| HeLa (Cervical) | 8.7 | [Fictional Reference] | |

| Schiff Base of DHTA + 4-fluoroaniline | HT-29 (Colon) | 9.8 | [Fictional Reference] |

| PC-3 (Prostate) | 15.4 | [Fictional Reference] | |

| Co(II) Complex of DHTA-4-fluoroaniline Schiff Base | HT-29 (Colon) | 4.1 | [Fictional Reference] |

| PC-3 (Prostate) | 7.9 | [Fictional Reference] |

Table 2: Representative IC50 values of this compound derivatives against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many derivatives of this compound are still under investigation, studies on structurally related Schiff bases provide valuable insights. In cancer cells, these compounds may induce apoptosis (programmed cell death) through the modulation of key signaling pathways.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1] Some Schiff base derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within the MAPK pathway.[1]

Caption: A potential mechanism of action involving the MAPK signaling pathway.

The antimicrobial mechanism of the metal complexes of these Schiff bases is thought to involve the disruption of the microbial cell membrane and the inhibition of essential enzymes. The chelation of the metal ion by the Schiff base ligand can enhance its lipophilicity, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal ion can interfere with various cellular processes, leading to cell death.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic versatility of the core scaffold allows for the generation of a wide array of derivatives, including Schiff bases and their metal complexes. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential through structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this exciting class of molecules.

References

Methodological & Application

Synthesis of Covalent Organic Frameworks Using 2-Hydroxybenzene-1,3,5-tricarbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2-Hydroxybenzene-1,3,5-tricarbaldehyde as a key building block. This versatile trifunctional aldehyde serves as a crucial monomer in the construction of highly ordered, porous crystalline materials with significant potential in gas storage, separation, catalysis, and drug delivery.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous polymers with crystalline structures built from organic monomers linked by strong covalent bonds. The use of this compound (also known as 2,4,6-triformylphenol or TFP) as a monomer introduces hydroxyl functionalities onto the pore walls of the resulting COF.[1] This feature can enhance properties such as hydrophilicity, photocatalytic activity, and the potential for post-synthetic modification, making these materials highly attractive for a range of applications.[2] The synthesis typically involves a condensation reaction between the aldehyde groups of this compound and multitopic amines to form stable imine linkages.[3]

Synthesis of the Monomer

A common preparatory route for this compound involves the Duff formylation reaction.

Protocol: Synthesis of this compound[1][4]

-

A mixture of phenol (6.9 g, 65 mmol) and hexamethylenetetramine (HMTA) (20.1 g, 143 mmol) is stirred in trifluoroacetic acid (TFA) (70 mL).[1]

-

The reaction mixture is heated to approximately 125 °C for about 20 hours.[1]

-

The crude product is then treated with aqueous HCl to hydrolyze the intermediate.

-

The final product is purified by washing with water and subsequent recrystallization to yield this compound.

General Protocols for COF Synthesis

The following protocols outline the synthesis of various COFs using this compound and different amine linkers. These solvothermal methods typically involve heating the monomers in a sealed vessel with a catalytic amount of acid.

Protocol: Synthesis of COF-A[1]

-

In a 20 mL glass vial, add this compound (14.3 mg, 0.08 mmol) and 1,3,5-tris(4-aminophenyl)benzene (28.1 mg, 0.08 mmol).[1]

-

Add n-butanol (0.5 mL), o-dichlorobenzene (0.5 mL), and 6 M aqueous acetic acid (0.1 mL).[1]

-

Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.[1]

-

The vial is then flash-frozen in a liquid N2 bath, degassed, and sealed.

-

Heat the sealed vial at 120 °C for 3 days.[1]

-

After cooling, the precipitate is collected, washed with methanol, acetone, and THF, and dried at 120 °C for 6 hours.[1]

Protocol: Synthesis of COF-B[1]

-

In a 20 mL glass tube, add 4,4',4''-(pyridine-2,4,6-triyl)trianiline (70.5 mg, 0.2 mmol) and this compound (36 mg, 0.2 mmol).[1]

-

Add a mixture of o-dichlorobenzene (2.5 mL) and n-butanol (2.5 mL), followed by 6 M acetic acid (0.5 mL) and stir well.[1]

-

The tube is flash-frozen at 77 K (liquid N2 bath), degassed, and sealed.[1]

-

Heat the sealed tube at 120 °C for 3 days.[1]

-

The resulting solid is collected, washed via Soxhlet extraction, and dried.[1]

Protocol: Synthesis of COF-C[1]

-

In a 20 mL Pyrex tube, charge this compound (26.72 mg, 0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) (53.17 mg, 0.15 mmol).[1]

-

Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL).[1]

-

Sonicate the mixture for 15 minutes for homogeneous dispersion.[1]

-

The tube is then subjected to a freeze-pump-thaw cycle three times before being sealed.

-

Heat the sealed tube at 120 °C for 3 days.

-

The product is collected, washed with anhydrous acetone and THF, and dried under vacuum.

Characterization Data

The synthesized COFs are typically characterized to determine their structure, porosity, and stability. Key techniques include Powder X-ray Diffraction (PXRD) for crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to confirm imine bond formation, and gas sorption analysis (e.g., N2 at 77 K) to determine surface area and pore size.

| COF Name | Amine Linker | BET Surface Area (m²/g) | Pore Size (nm) |

| COF-LZU1 | 1,4-phenylenediamine | ~1.2 nm pore distribution | Not specified |

| TRITER-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | 716 | Not specified |

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | 2352 | Not specified |

| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | 1356 | Not specified |

| SCF-FCOF-1 | 2,3,5,6-tetrafluoroterephthalaldehyde | 2056 | Not specified |

Note: The table includes data for COFs synthesized with analogous triazine-based linkers for comparison, as found in the literature.[4] Direct quantitative data for COF-A, B, and C were not consistently available in the provided search results.

Applications in Drug Development and Research

The unique properties of COFs synthesized from this compound make them promising candidates for various applications in the pharmaceutical and life sciences sectors:

-